DL-Isoproterenol Hemisulfate

Description

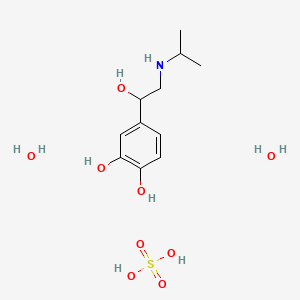

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.H2O4S.2H2O/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;;/h3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEMROAWIFPMIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-95-6 | |

| Record name | Isoprenaline sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Foundational Research of Isoproterenol

Early Discovery and Pharmaceutical Development (1940s)

The 1940s marked a significant era in pharmacotherapy with the discovery and development of isoproterenol (B85558), a synthetic catecholamine. First synthesized in 1940, isoproterenol was introduced for medical use in the United States in 1947. wikipedia.orgnih.gov Research in this decade revealed that this isopropyl analog of epinephrine (B1671497) could dilate the bronchi, increase heart rate, and boost cardiac output without causing vasoconstriction. drugbank.comnih.gov

Initially, isoproterenol was identified as a potent bronchodilator and was first used for this purpose in Germany in 1940. scielo.brjst.go.jp By 1949, it was in general use for treating asthma patients. wikipedia.org Its development was a considerable advancement over epinephrine, which had been used to treat asthma with some success since 1930 but came with significant side effects. wikipedia.org A U.S. patent from 1943 highlighted that isoproterenol possessed a wider therapeutic index and stronger action than adrenaline. drugbank.comnih.gov

The early methods of administration included sublingual and inhaled forms. wikipedia.org The first commercial dry powder inhaler, the Aerohalor, was used to deliver isoproterenol sulfate (B86663) in 1948. nih.gov This was followed by the introduction of the first pressurized metered-dose inhalers in 1956 for isoproterenol and epinephrine, which offered a more convenient delivery method for patients. wikipedia.orgnih.gov

Conception of Adrenergic Receptor Subtypes (Alpha and Beta Receptors)

The conceptual breakthrough in understanding how substances like isoproterenol exert their effects came in 1948 from the work of American pharmacologist Raymond P. Ahlquist. wikipedia.orgispyphysiology.com Prior to Ahlquist's research, the prevailing theory suggested the existence of two different sympathetic transmitter substances, termed sympathin E (excitatory) and sympathin I (inhibitory). physiology.org

Ahlquist, however, proposed a different model. He studied the effects of six related catecholamines, including epinephrine, norepinephrine (B1679862), and isoproterenol, on various tissues. physiology.org He observed that the rank order of potency of these amines fell into two distinct patterns depending on the tissue and the response (excitatory or inhibitory). wikipedia.orgphysiology.org

For example, the order of potency for vasoconstriction was found to be adrenaline > noradrenaline > α-methyl noradrenaline > isoprenaline. wikipedia.org In contrast, for cardiac stimulation, the order was isoprenaline > adrenaline > α-methyl noradrenaline > norepinephrine. wikipedia.org

Based on these distinct patterns, Ahlquist hypothesized the existence of two different types of adrenergic receptors, which he named alpha (α) and beta (β) adrenotropic receptors. wikipedia.orgphysiology.orgphysiology.org He proposed that α-receptors were associated with most excitatory responses, such as vasoconstriction, while β-receptors were linked to most inhibitory responses, like vasodilation, as well as cardiac stimulation. ispyphysiology.comphysiology.org This classification was based on the pharmacological characteristics of the receptors rather than the nature of the physiological response. physiology.org Ahlquist's landmark paper, "A Study of the Adrenotropic Receptors," was published in the American Journal of Physiology in 1948 after being initially rejected by the Journal of Pharmacology and Experimental Therapeutics. wikipedia.orgphysiology.org

Isoproterenol as a Pioneering Sympathomimetic Amine in Receptor Pharmacology

Isoproterenol played a pivotal role in the development and validation of Ahlquist's receptor theory. It was the first selective β-adrenergic receptor agonist to be synthesized. wikipedia.org Its potent effects on bronchodilation and cardiac stimulation, with minimal vasoconstrictor activity, made it a key tool for differentiating between receptor subtypes. drugbank.comnih.gov

The distinct rank order of potencies observed by Ahlquist, with isoproterenol being the most potent agonist for effects he classified as β-mediated, provided strong evidence for his hypothesis. wikipedia.org The subsequent development of drugs that could selectively block these receptors further solidified the concept. The discovery of dichloroisoproterenol (B1670464) in 1958, the first beta-blocker, provided the proof of principle for the existence of β-receptors by selectively blocking the effects of isoproterenol. nih.gov

Isoproterenol is considered a non-selective beta-adrenergic agonist, as it acts on both β₁ and β₂ adrenergic receptors. wikipedia.orgnih.govdrugbank.com This leads to a range of physiological effects, including increased heart rate and contractility (β₁-mediated) and relaxation of smooth muscle in the bronchi, gastrointestinal tract, and uterus (β₂-mediated). nih.govhistorymedjournal.com Its action as a standard selective β-adrenoceptor agonist has made it a benchmark compound in pharmacological research. scielo.brtocris.com The study of isoproterenol and its interactions with adrenergic receptors was fundamental to the design of more selective drugs, such as the β₂-selective agonists for asthma treatment that were developed in the 1960s. wikipedia.orgnih.gov

Data Tables

Table 1: Key Milestones in the History of Isoproterenol and Adrenergic Receptors

| Year | Milestone | Significance | Reference(s) |

| 1940 | Isoproterenol first synthesized and used in Germany. | Marked the discovery of a potent new bronchodilator. | scielo.brwikipedia.orgwikipedia.org |

| 1947 | Isoproterenol received medical use approval in the United States. | Became available for treating conditions like asthma and heart block. | wikipedia.orgnih.gov |

| 1948 | Raymond Ahlquist proposes alpha and beta-adrenergic receptors. | Revolutionized understanding of the sympathetic nervous system and drug action. | wikipedia.orgispyphysiology.comphysiology.org |

| 1949 | General use of isoproterenol for asthma treatment. | Provided a new therapeutic option for respiratory disease. | wikipedia.org |

| 1956 | Introduction of the first pressurized metered-dose inhaler for isoproterenol. | Improved the convenience and efficiency of drug delivery for asthma patients. | wikipedia.orgnih.gov |

| 1958 | Discovery of dichloroisoproterenol, the first beta-blocker. | Confirmed the existence of beta-receptors as theorized by Ahlquist. | nih.gov |

Table 2: Adrenergic Receptor Subtypes as Proposed by Ahlquist

| Receptor Type | Primary Agonist Potency Order | Key Physiological Responses | Reference(s) |

| Alpha (α) | Epinephrine > Norepinephrine > Isoproterenol | Vasoconstriction, Iris dilation, Intestinal relaxation | wikipedia.orgphysiology.org |

| Beta (β) | Isoproterenol > Epinephrine > Norepinephrine | Vasodilation, Cardiac stimulation (increased rate and contractility), Uterine relaxation, Bronchodilation | wikipedia.orgphysiology.org |

Pharmacodynamics and Molecular Mechanisms of Action

Adrenergic Receptor Agonism

DL-Isoproterenol Hemisulfate acts as a potent non-selective agonist at both β1- and β2-adrenergic receptors. wisdomlib.orgmedchemexpress.com This dual agonism is the foundation of its pharmacodynamic profile. The activation of β1-adrenergic receptors, which are predominantly located in cardiac tissue, leads to an increased heart rate (positive chronotropic effect) and greater myocardial contractility (positive inotropic effect). patsnap.comnih.gov Stimulation of β2-adrenergic receptors, found primarily in the smooth muscles of the bronchi, vascular system, and other tissues, results in smooth muscle relaxation. patsnap.com This leads to effects such as bronchodilation and vasodilation in skeletal muscle vasculature. patsnap.com

Research has shown that while isoproterenol (B85558) has a similar binding affinity for both β1 and β2 receptors, its potency in activating downstream signaling can differ. One study found that isoproterenol demonstrated an approximately 4-fold greater potency for the β2AR subtype compared to the β1AR in stimulating adenylyl cyclase. nih.gov The affinity of the high-affinity binding state for isoproterenol was also found to be about 5-fold greater for the β2AR than the β1AR. nih.gov

| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Reference |

|---|---|---|---|

| Potency (EC50) for Adenylyl Cyclase Stimulation | 191 ± 10.5 nM | 52.3 ± 2.87 nM | nih.gov |

| High-Affinity State Binding (KH) | 61.7 ± 18.3 nM | 11.8 ± 3.1 nM | nih.gov |

While DL-Isoproterenol is a powerful agonist for β1 and β2 receptors, its interaction with β3-adrenergic receptors is not significant. patsnap.com Studies indicate that isoproterenol has a very weak effect, acting as either an antagonist or a very weak partial agonist at the β3-adrenergic receptor. wikipedia.org Therefore, the primary pharmacodynamic effects of isoproterenol are not mediated through the β3 subtype.

In addition to its well-established beta-adrenergic activity, isoproterenol has been shown to interact with the alpha-1A-adrenoceptor (α1A-AR), particularly at higher concentrations. It functions as a biased agonist at this receptor. nih.gov Unlike typical α1A-AR agonists that predominantly couple to the Gαq/PLC pathway, isoproterenol selectively activates the MAPK/ERK signaling cascade without significantly engaging the Gαq/PLC pathway that leads to calcium mobilization. nih.gov This biased agonism demonstrates that isoproterenol can evoke distinct signaling outputs depending on the receptor it interacts with, showcasing the complexity of its molecular action beyond simple beta-receptor agonism. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling Transduction

The actions of DL-Isoproterenol at beta-adrenergic receptors are transduced into cellular responses through the G-protein coupled receptor (GPCR) signaling pathway. Both β1- and β2-adrenergic receptors are coupled to the stimulatory G-protein, Gs. nih.govpatsnap.com

Upon binding of isoproterenol to a beta-adrenergic receptor, the receptor undergoes a conformational change. This change is transmitted to the associated heterotrimeric Gs protein (composed of α, β, and γ subunits). nih.govdrugbank.com This activation facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαs subunit. nih.govdrugbank.com The binding of GTP causes the Gαs subunit to dissociate from both the receptor and the βγ-subunit complex, allowing the now-active Gαs-GTP to interact with its downstream effectors. drugbank.com

The primary effector for the activated Gαs subunit is the enzyme adenylyl cyclase (also known as adenylate cyclase). patsnap.comnih.gov The Gαs-GTP complex binds to and activates adenylyl cyclase, which then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). nih.govcusabio.com This leads to a rapid and significant increase in intracellular cAMP levels. nih.govnih.gov The elevation of cAMP is a critical step that amplifies the initial signal from the receptor. This cAMP then goes on to activate downstream targets, most notably Protein Kinase A (PKA), which phosphorylates various cellular proteins to produce the final physiological effects. nih.govdrugbank.com

Studies in cultured rat astrocytes have demonstrated the dose-dependent efficacy of isoproterenol in elevating cAMP levels, showcasing a massive increase even at nanomolar concentrations.

| Isoproterenol Concentration | cAMP Accumulation (pmol/100 µg of protein) | Reference |

|---|---|---|

| Control | 15.6 ± 2.6 | researchgate.net |

| 1 nM | 385 ± 103 | researchgate.net |

| 10 nM | 967 ± 186 | researchgate.net |

| 100 nM | 1340 ± 159 | researchgate.net |

| 1 µM | 1402 ± 117 | researchgate.net |

Protein Kinase A (PKA) Activation and Downstream Phosphorylation

The primary mechanism initiated by Isoproterenol binding to β-adrenergic receptors involves the activation of the Gs (stimulatory) alpha subunit of the associated G-protein. nih.govpatsnap.com This activation stimulates the enzyme adenylyl cyclase to convert adenosine triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). nih.govpatsnap.comdrugbank.com The subsequent elevation in intracellular cAMP levels is the critical step leading to the activation of Protein Kinase A (PKA). nih.govpatsnap.comdrugbank.com

Once activated, PKA phosphorylates a multitude of intracellular proteins and ion channels, thereby mediating the cellular response to Isoproterenol. patsnap.com Key substrates for PKA phosphorylation in cardiomyocytes include L-type calcium channels and ryanodine receptors on the sarcoplasmic reticulum, which are crucial for regulating cardiac contractility. nih.gov This PKA-dependent phosphorylation is a central node in the signaling network, translating receptor activation into a functional cellular response.

Regulation of Intracellular Calcium Dynamics

A major consequence of Isoproterenol-mediated signaling is the precise regulation of intracellular calcium (Ca²⁺) concentrations, which is fundamental to many cellular processes, especially excitation-contraction coupling in muscle cells. Isoproterenol has been shown to induce a dose-dependent increase in intracellular free Ca²⁺. ahajournals.orgnih.govnih.gov

Activated PKA directly phosphorylates L-type calcium channels in cardiomyocytes. nih.govahajournals.orgoup.com This phosphorylation event increases the influx of calcium into the cell during an action potential. nih.govdrugbank.com Research has demonstrated that Isoproterenol not only potentiates the barium current (IBa) through these channels but also profoundly alters their voltage-dependent properties. nih.gov Specifically, it shifts both the activation threshold and the steady-state inactivation curve toward more negative potentials by approximately 10 mV. nih.gov This makes the channels more likely to open at weaker depolarizations, enhancing calcium entry. nih.gov

In addition to surface membrane channels, PKA also targets ryanodine receptors (RyRs), the calcium release channels located on the membrane of the sarcoplasmic reticulum (SR). nih.govnih.gov Phosphorylation of RyRs increases their sensitivity and open probability, leading to enhanced calcium-induced calcium release (CICR) from the SR into the cytoplasm. nih.govnih.gov Acute β-adrenergic activation by Isoproterenol promotes the rapid recruitment of phosphorylated RyRs (P-RyRs) to specialized microdomains known as dyads, where they are in close proximity to L-type calcium channels. nih.gov This reorganization, regulated by the scaffolding protein BIN1, improves the efficiency and amplitude of the cellular calcium transient. nih.gov

The Isoproterenol-induced elevation of intracellular Ca²⁺ levels activates calcium-dependent signaling pathways, including the calcineurin-ERK pathway. ahajournals.orgnih.govresearchgate.net Calcineurin, a calcium-calmodulin-dependent phosphatase, is activated by the marked increase in intracellular Ca²⁺. ahajournals.orgnih.govahajournals.org Once active, calcineurin regulates the activation of Extracellular Signal-Regulated Kinases (ERKs), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. ahajournals.orgnih.govclinicsearchonline.org This activation of ERKs by Isoproterenol is dependent on the initial calcium influx, as it can be abolished by blocking L-type Ca²⁺ channels or depleting intracellular calcium stores. ahajournals.orgnih.govresearchgate.net The pathway from calcineurin to ERK activation may involve intermediate signaling molecules such as Src, Shc, and Raf-1 kinase. ahajournals.orgnih.gov

Gαi/Ras-Dependent Pathways

While Isoproterenol classically signals through the Gαs pathway, evidence indicates it can also engage Gαi (inhibitory) dependent pathways. nih.govbohrium.com This phenomenon, known as receptor signaling switch, is thought to be mediated by PKA. nih.gov PKA-dependent phosphorylation of the β-adrenoceptor can alter its coupling preference, causing it to switch from Gαs to Gαi. nih.govphysiology.org

Activation of Gαi leads to the dissociation of its βγ-subunits (Gβγ). nih.gov These Gβγ subunits can then initiate a separate signaling cascade that activates ERKs through the sequential activation of non-receptor tyrosine kinases like Src, the monomeric G-protein Ras, and the kinase Raf-1. nih.govbohrium.comphysiology.org Inhibition of Gαi with pertussis toxin, or the use of antibodies against Ras or Raf-1, has been shown to suppress Isoproterenol-induced signaling, confirming the functional relevance of this pathway. physiology.orgnih.gov

Receptor Desensitization and Beta-Arrestin Recruitment

Prolonged or intense stimulation of β-adrenergic receptors by an agonist like Isoproterenol leads to a process of homologous desensitization, which dampens the cellular response to prevent overstimulation. This process is initiated by G-protein coupled receptor kinases (GRKs), such as β-adrenergic receptor kinase (BARK). youtube.com GRKs are recruited to the agonist-occupied receptor and phosphorylate specific serine and threonine residues on its intracellular domains. youtube.comnih.gov

These phosphorylation sites act as a high-affinity binding locus for β-arrestin proteins. youtube.comnih.gov The binding of β-arrestin to the receptor has two main consequences. First, it sterically hinders the receptor's ability to interact with and activate G-proteins, effectively uncoupling it from downstream adenylyl cyclase stimulation. nih.gov Second, β-arrestin acts as an adaptor protein that facilitates the internalization of the receptor from the cell surface into endocytic vesicles, a process known as endocytosis. youtube.comnih.gov Studies confirm that Isoproterenol robustly promotes the recruitment of β-arrestin to the β2-adrenergic receptor, a key step in this desensitization and internalization process. nih.govresearchgate.net

Data Tables

Table 1: Key Proteins in this compound Signaling

| Protein | Role in Pathway | Effect of Isoproterenol Activation |

|---|---|---|

| β-Adrenergic Receptor | G-protein coupled receptor (GPCR) | Binds Isoproterenol, activating G-proteins. |

| Gαs-protein | Stimulatory G-protein | Activates adenylyl cyclase. |

| Adenylyl Cyclase | Enzyme | Synthesizes cyclic AMP (cAMP) from ATP. |

| Protein Kinase A (PKA) | Serine/threonine kinase | Activated by cAMP; phosphorylates multiple downstream targets. |

| L-Type Calcium Channel | Voltage-gated ion channel | Phosphorylated by PKA, leading to increased Ca²⁺ influx. |

| Ryanodine Receptor (RyR) | SR Ca²⁺ release channel | Phosphorylated by PKA, enhancing Ca²⁺ release from the SR. |

| Calcineurin | Ca²⁺-dependent phosphatase | Activated by elevated intracellular Ca²⁺; activates ERK pathway. |

| ERK (MAPK) | Protein kinase | Activated by Calcineurin and Gαi/Ras pathways. |

| Gαi-protein | Inhibitory G-protein | Activated after receptor phosphorylation, initiating Ras pathway. |

| Ras | Monomeric G-protein | Activates Raf-1 kinase as part of the Gαi pathway. |

| GRK (BARK) | Receptor kinase | Phosphorylates the agonist-bound receptor to initiate desensitization. |

| β-Arrestin | Adaptor protein | Binds to phosphorylated receptor, causing G-protein uncoupling and receptor internalization. |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Adenosine triphosphate (ATP) |

| Barium |

| Calmodulin |

| Cyclic adenosine monophosphate (cAMP) |

| This compound |

| Isoproterenol |

| Pertussis toxin |

| Raf-1 kinase |

| Ras |

| Shc |

Non-Canonical and Biased Signaling Pathways

This compound, a potent non-selective β-adrenergic receptor agonist, is traditionally recognized for its activation of the canonical Gs-adenylyl cyclase-cAMP pathway. However, emerging research has illuminated its capacity to engage non-canonical and biased signaling pathways, leading to a more complex and nuanced understanding of its molecular actions. These alternative signaling cascades play crucial roles in mediating the diverse physiological and pathological effects of isoproterenol.

Selective Activation of Mitogen-Activated Protein Kinase (MAPK)/ERK Pathways

Isoproterenol can selectively activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway through mechanisms that are distinct from the classical G-protein-dependent signaling. This activation can exhibit agonist bias, where isoproterenol preferentially stimulates one signaling pathway over another.

In primary cultures of mouse astrocytes, the signaling pathways for isoproterenol-induced ERK1/2 phosphorylation are concentration-dependent. At lower, nanomolar concentrations, isoproterenol acts on β2-adrenoceptors, leading to β-arrestin 2-mediated recruitment of Src kinase and subsequent ERK1/2 phosphorylation. This pathway is independent of Gs/Gi switching. In contrast, at higher, micromolar concentrations, isoproterenol acts on β1-adrenoceptors, initiating a Gs/Gi switching mechanism. This process requires Protein Kinase A (PKA) activity and leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates the MAPK/ERK cascade. nih.gov

Furthermore, isoproterenol has been shown to function as a biased agonist at the alpha-1A-adrenoceptor (α1A-AR). This interaction leads to the selective activation of the MAPK/ERK signaling cascade, likely independent of the canonical Gαq/PLC pathway. nih.govnih.govresearchgate.net This biased agonism results in a signaling output that is distinct from that of other α1A-AR agonists. nih.gov The kinetics of calcium transients induced by isoproterenol through the α1A-AR differ from typical Gαq-mediated responses, and there is no detectable inositol phosphate (B84403) accumulation, further supporting a Gαq-independent mechanism. nih.govnih.gov

| Concentration of Isoproterenol | Receptor Involved | Primary Signaling Mechanism | Key Mediators | Reference |

|---|---|---|---|---|

| Nanomolar | β2-Adrenoceptor | β-arrestin-mediated Src recruitment | β-arrestin 2, Src | nih.gov |

| Micromolar | β1-Adrenoceptor | Gs/Gi switching and EGFR transactivation | PKA, Gαi, Metalloproteinases, EGFR | nih.gov |

| Varies (Low Potency) | α1A-Adrenoceptor | Biased agonism, Gαq-independent | MAPK/ERK | nih.govnih.gov |

G-Protein Coupled Receptor Kinase (GRK) and Beta-Arrestin Dependent Signaling

Beyond their classical role in receptor desensitization and internalization, G-protein coupled receptor kinases (GRKs) and β-arrestins are now understood to be critical components of distinct signaling cascades initiated by isoproterenol. Upon agonist binding to the β2-adrenergic receptor (β2AR), GRKs phosphorylate specific serine and threonine residues on the receptor's intracellular domains. This phosphorylation pattern acts as a "barcode" that is "read" by β-arrestins, dictating the subsequent signaling outcomes. nih.govnih.gov

For instance, isoproterenol stimulation of the human β2AR can trigger the phosphorylation of 13 different residues. nih.gov Specifically, GRK6-mediated phosphorylation of serines at positions 355 and 356 is required for β-arrestin-dependent ERK activation. In contrast, GRK2-mediated phosphorylation of six other sites in the carboxyl tail is primarily associated with β-arrestin recruitment for receptor internalization. nih.gov

Once recruited, β-arrestins can act as scaffolds, assembling components of the MAPK cascade, such as Raf, MEK, and ERK, into a signaling complex. nih.govjci.org This scaffolding function facilitates the activation of ERK in a G-protein-independent manner. nih.govelsevier.com Studies in cells lacking Gαs have shown that isoproterenol can still promote ERK phosphorylation, confirming the existence of a G-protein-independent mechanism. nih.gov Furthermore, the use of a dominant-negative mutant of β-arrestin has been shown to inhibit isoproterenol-induced ERK activation. nih.gov

| GRK Isoform | Phosphorylation Sites on β2AR | Primary Downstream Effect | Reference |

|---|---|---|---|

| GRK6 | Serine 355, Serine 356 | β-arrestin-dependent ERK activation | nih.gov |

| GRK2 | 6 sites in the C-terminal tail (e.g., Threonine 360, Serine 364, 396, 401, 407, 411) | β-arrestin recruitment and receptor internalization | nih.govnih.gov |

Structure Activity Relationships Sar and Ligand Binding Kinetics

Key Structural Determinants for Adrenergic Activity

The foundational structure of isoproterenol (B85558), a phenylethanolamine, contains several key features essential for its adrenergic activity. oup.com These include the catechol ring (a benzene (B151609) ring with two hydroxyl groups), an ethanolamine (B43304) side chain, and a specific substituent on the amine group.

The phenylethanolamine structure, comprising a benzene ring and an ethylamine (B1201723) side chain, is the prototype for sympathomimetic amines like isoproterenol. ccjm.org For potent activation of beta-adrenergic subtypes, the presence of 3,4-dihydroxy substitution on the benzene ring (the catechol moiety) is crucial. nih.gov This catechol group is a primary site of interaction with the receptor. Furthermore, a secondary amine in the ethanolamine side chain is considered essential for receptor stimulation. oup.com Compounds that are structurally related to catecholamines but lack these specific features, such as DOPA or dopamine, exhibit little to no affinity for the β-adrenergic binding sites that recognize isoproterenol. nih.gov

The β-carbon atom of the ethylamine side chain, which bears a hydroxyl group, is a chiral center. This stereochemistry is a critical determinant of pharmacological activity. The biological activity of phenylethanolamines generally resides in the R(-)-enantiomer. ccjm.org The S(+)-enantiomer is significantly less potent, with studies indicating a potency difference of 10- to 500-fold. ccjm.org Research confirms that R-(−)-isoproterenol is more effective than S-(+)-isoproterenol, highlighting the importance of the R-configuration for optimal receptor interaction and agonist activity. rsc.org

Impact of N-Substituent Modifications on Receptor Selectivity

The substituent attached to the nitrogen atom of the ethanolamine side chain plays a pivotal role in determining the compound's selectivity for different adrenergic receptor subtypes.

The identity of the N-substituent is a primary factor in distinguishing between α- and β-adrenergic receptor activity. While norepinephrine (B1679862) (which has a primary amine) and epinephrine (B1671497) (N-methyl) have significant α-agonist activity, the larger N-isopropyl group of isoproterenol confers potent activity at β-receptors with minimal α-receptor activity. wikipedia.org This makes the isopropylamine (B41738) group a key feature for β-adrenergic receptor selectivity. wikipedia.org Although isoproterenol is a canonical β-agonist, some studies have noted that at very high concentrations, it can also evoke α-mediated responses; however, its primary and high-affinity interactions are with β-receptors. nih.gov

Modifying the N-substituent by increasing its size and lipophilicity can further modulate selectivity between β-receptor subtypes and enhance binding affinity. For instance, replacing the N-isopropyl group with larger N-substituents like N-t-butyl or N-(1-phenyl-t-butyl) can alter the relative β2-selectivity of the compound. nih.gov Studies on isoproterenol congeners with large substituents on the amino group, such as a p-trifluoromethyl derivative, have shown a dramatically higher affinity for both β1 and β2 receptors compared to isoproterenol itself. nih.gov This suggests that larger, potentially more lipophilic, arylalkyl groups can form additional interactions within the receptor's binding pocket, thereby increasing potency. oup.comnih.gov Generally, increased lipophilicity in β-adrenergic ligands is often associated with β2-selectivity. oup.com

Ligand Binding Affinity and Selectivity Profiling to Adrenergic Receptor Subtypes

Isoproterenol is characterized as a non-selective β-adrenergic receptor agonist, meaning it binds with high affinity to multiple β-receptor subtypes. nih.govmedchemexpress.com Its relative order of potency at β-receptors is generally greater than that of the endogenous catecholamines, epinephrine and norepinephrine. ccjm.orgjove.com

Kinetic analysis of (³H) isoproterenol binding to rat fat cells provided a forward bimolecular rate constant (k₁) of 2.01 x 10⁴ min⁻¹ M⁻¹ and a first-order dissociation rate constant (k₂) of 0.62 x 10⁻¹ min⁻¹. nih.gov The ratio of these rates (k₂/k₁) yields an equilibrium dissociation constant (KD) of 3.07 μM. nih.gov

Binding affinity studies have quantified the interaction of isoproterenol with the three main β-adrenergic receptor subtypes. The affinity, often expressed as the inhibition constant (Ki), demonstrates its potent interaction across these subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Source |

|---|---|---|

| β1-Adrenergic Receptor | 0.22 μM | nih.gov |

| β2-Adrenergic Receptor | 0.46 μM | nih.gov |

| β3-Adrenergic Receptor | 1.6 μM | nih.gov |

While isoproterenol is a potent agonist at all three β-receptor subtypes, the data indicates a slightly higher affinity for the β1 and β2 subtypes compared to the β3 subtype. nih.gov Its strong binding affinity across these receptors solidifies its classification as a non-selective β-agonist. pnas.orgnih.gov

Radioligand Binding Studies and Equilibrium Dissociation Constants (Ki)

Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a ligand for a receptor. nih.gov These studies measure the equilibrium dissociation constant (Ki), which indicates the concentration of a competing ligand that will bind to half the receptors in the presence of a radioligand. nih.gov A lower Ki value signifies a higher binding affinity.

For isoproterenol, binding studies have characterized its affinity for different β-adrenergic receptor (β-AR) subtypes. Isoproterenol is known to be a non-selective β-adrenergic receptor agonist. nih.gov Research indicates that isoproterenol binds with relatively high affinity to β1- and β2-AR subtypes.

In comparative studies with a modified form of isoproterenol, PEGylated isoproterenol (PEG-Iso), the binding affinities were determined using radioligand binding. The results demonstrated that while both compounds bind to β1- and β2-adrenoceptors, the affinity of PEG-Iso is approximately two orders of magnitude lower than that of unmodified isoproterenol.

| Compound | Receptor Subtype | Ki (nM) |

|---|---|---|

| Isoproterenol (Iso) | β1-AR | Data not explicitly found in provided snippets |

| Isoproterenol (Iso) | β2-AR | Data not explicitly found in provided snippets |

| PEG-Isoproterenol (PEG-Iso) | β1-AR | ~100-fold higher than Iso |

| PEG-Isoproterenol (PEG-Iso) | β2-AR | ~100-fold higher than Iso |

Effect of Conformational Restriction on Ligand Selectivity

The structure-activity relationship of β-adrenergic agonists like isoproterenol is well-defined. The selectivity of these ligands for different adrenergic receptor subtypes can be modulated by altering their chemical structure, which in turn affects their conformational freedom.

For phenylethanolamine derivatives, including isoproterenol, the nature of the substituent on the amino group is a key determinant of receptor selectivity. As the bulk of the N-substituent increases, the activity at α-adrenergic receptors decreases, while the activity at β-adrenergic receptors increases. Isoproterenol, with its isopropyl group on the amine, exhibits potent β-receptor activity with negligible α-receptor interaction.

Further modifications to the structure can influence selectivity between β-receptor subtypes. For instance, replacing the catechol group of isoproterenol with a resorcinol (B1680541) structure results in metaproterenol, a selective β2-receptor agonist. Similarly, substituting the meta-hydroxyl group with a hydroxymethyl group yields salbutamol, which also shows β2-receptor selectivity. These substitutions alter the electronic and steric properties of the molecule, thereby influencing its preferred conformation when binding to the receptor.

While the concept of introducing rigid structural elements to constrain the molecule into a bioactive conformation is a common strategy in medicinal chemistry to enhance selectivity, specific studies detailing the effects of such conformational restrictions on isoproterenol analogs are not extensively covered in the provided context. However, the development of analogs like tetrahydroisoquinoline derivatives, which can be considered conformationally restricted phenylethylamines, represents an approach to explore the impact of reduced flexibility on receptor binding and selectivity. nih.govnih.gov

Impact of Chemical Modifications on Receptor Interaction

Chemical modification of isoproterenol can profoundly alter its interaction with adrenergic receptors, affecting both its binding affinity and its ability to access specific receptor populations within the cellular architecture.

PEGylation Effects on Binding and Receptor Accessibility (T-tubule vs. Outer Surface Membrane)

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a strategy that can alter the pharmacokinetic and pharmacodynamic properties of a drug. nih.gov In the context of isoproterenol, PEGylation has been employed to create a larger molecule (PEG-Iso) with restricted access to certain cellular compartments, thereby allowing for the selective activation of specific receptor populations. nih.gov

In cardiac myocytes, β-adrenergic receptors are located on both the outer surface membrane and within invaginations of the cell membrane known as T-tubules. nih.gov Due to its increased size, PEG-Iso is unable to readily diffuse into the narrow T-tubule network. nih.gov This size-exclusion property allows PEG-Iso to selectively activate β-adrenergic receptors on the outer surface membrane, while unmodified isoproterenol can access receptors in both locations. nih.gov

This differential accessibility has significant implications for receptor binding and downstream signaling. As mentioned previously, radioligand binding studies have shown that PEGylation reduces the binding affinity of isoproterenol for both β1- and β2-adrenergic receptors by approximately 100-fold. nih.gov This decrease in affinity is hypothesized to be due to the PEG chain sterically hindering the isoproterenol moiety from interacting with the receptor binding pocket. nih.gov

The selective activation of outer surface membrane β-adrenergic receptors by PEG-Iso has been shown to primarily control the cytosolic cAMP/PKA pathway and contractility. In contrast, the activation of T-tubule receptors by unmodified isoproterenol is more influential on nuclear PKA and protein phosphorylation. nih.gov These findings highlight how a chemical modification like PEGylation can be a powerful tool to dissect the functional roles of spatially distinct receptor populations. nih.gov

Preclinical Research Models and Mechanistic Investigations

Isoproterenol (B85558) as a Pharmacological Tool for Adrenergic System Research

DL-Isoproterenol Hemisulfate, a synthetic catecholamine, serves as a pivotal pharmacological tool in adrenergic system research due to its potent, non-selective agonist activity at β-adrenergic receptors. nih.govnih.govconsensus.app As a sympathomimetic amine structurally related to epinephrine (B1671497), isoproterenol activates both β1 and β2 adrenergic receptors with very low affinity for α-adrenergic receptors. nih.govpediatriconcall.compatsnap.com This non-selectivity allows for the broad stimulation of the β-adrenergic signaling cascade, making it an invaluable agent for investigating the physiological and pathophysiological roles of this system. nih.gov

The binding of isoproterenol to β-adrenergic receptors, which are G-protein coupled receptors, initiates a cascade of intracellular events. nih.govdrugbank.com This interaction triggers the activation of a G-alpha stimulatory (Gs) protein, which in turn stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govdrugbank.com As a crucial second messenger, cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse cellular responses. nih.govdrugbank.com In the heart, this includes the phosphorylation of L-type calcium channels, resulting in increased intracellular calcium and enhanced cardiac contractility and heart rate. nih.gov

Due to its ability to potently and reliably activate this pathway, isoproterenol is widely employed in experimental models to mimic the effects of sustained sympathetic nervous system activation. nih.govspandidos-publications.com This allows researchers to dissect the molecular mechanisms underlying β-adrenergic signaling in various tissues and to study the pathological consequences of its overstimulation, such as in cardiovascular diseases. nih.govconsensus.app

Models of Cardiac Pathophysiology

The administration of isoproterenol is a well-established and extensively utilized method for inducing cardiac hypertrophy in both in vivo animal models and in vitro cardiomyocyte cultures. nih.govplos.orgresearchgate.net This experimental model is valued for its ability to replicate the pathological features of cardiac hypertrophy that arise from sustained adrenergic stimulation, a hallmark of many cardiovascular diseases. nih.govwalshmedicalmedia.com

In vivo, isoproterenol is typically administered to laboratory animals, such as rats and mice, through subcutaneous injections or continuous infusion via osmotic mini-pumps. nih.govplos.orgnih.gov This sustained exposure to the β-adrenergic agonist leads to a significant increase in heart size and weight relative to body weight, a key characteristic of cardiac hypertrophy. nih.govresearchgate.netahajournals.org Echocardiographic analyses of isoproterenol-treated animals reveal structural changes, including increased thickness of the ventricular walls and septum. plos.orgtandfonline.com The choice of animal strain can influence the severity of the induced cardiac fibrosis and dysfunction. sciepublish.commanchester.ac.uk

In vitro models utilize isolated cardiomyocytes or cardiac cell lines (like H9c2 cells) cultured in the presence of isoproterenol. researchgate.netsdu.dk This approach allows for the direct investigation of cellular and molecular changes in response to β-adrenergic stimulation, independent of systemic neurohumoral influences. ahajournals.org Isoproterenol treatment of cultured cardiomyocytes leads to an increase in cell size, a hallmark of the hypertrophic response. researchgate.netsdu.dk These in vitro systems are instrumental for dissecting specific signaling pathways and for high-throughput screening of potential therapeutic compounds. nih.gov

The following table summarizes key findings from studies utilizing isoproterenol to induce cardiac hypertrophy:

| Model | Key Findings | Reference |

|---|---|---|

| In Vivo (Rats) | Chronic isoproterenol administration leads to a significant increase in heart weight and the heart-to-body weight ratio. | nih.govahajournals.org |

| In Vivo (Mice) | Isoproterenol infusion results in increased left ventricular mass and wall thickness, with the severity of fibrosis being strain-dependent. | plos.orgsciepublish.com |

| In Vitro (H9c2 cells) | Isoproterenol treatment causes a significant increase in cardiomyocyte cell size. | researchgate.net |

| In Vitro (Isolated Cardiomyocytes) | Isoproterenol exposure leads to cellular hypertrophy and proteome remodeling. | sdu.dk |

The induction of cardiac hypertrophy by isoproterenol is initiated by its binding to β-adrenergic receptors on the surface of cardiomyocytes. This triggers a cascade of intracellular signaling pathways that ultimately lead to an increase in cell size and protein synthesis. nih.govahajournals.org A primary mechanism involves the activation of the Gs-adenylyl cyclase-cAMP-PKA pathway. nih.govdrugbank.com

Upon activation by cAMP, PKA phosphorylates numerous downstream targets. One critical consequence is an increase in intracellular calcium levels, which not only affects contractility but also activates calcium-dependent signaling pathways implicated in hypertrophic growth. nih.govahajournals.org

In addition to the canonical PKA pathway, other signaling cascades are also activated in response to isoproterenol. The mitogen-activated protein kinase (MAPK) family, particularly extracellular signal-regulated kinases (ERKs), plays a pivotal role in the hypertrophic response. ahajournals.orgspandidos-publications.com Isoproterenol has been shown to activate ERKs, and this activation is crucial for the development of cardiomyocyte hypertrophy. ahajournals.org The activation of ERKs can be mediated through both Gs- and Gi-dependent pathways, as well as through calcium-dependent mechanisms involving calcineurin. ahajournals.org

Furthermore, the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway is also implicated in isoproterenol-induced cardiac hypertrophy. tandfonline.com Studies have demonstrated the activation of the JAK2/STAT3 pathway in the hearts of isoproterenol-treated mice, and inhibition of this pathway can attenuate the hypertrophic response. tandfonline.com

A defining characteristic of pathological cardiac hypertrophy, including that induced by isoproterenol, is the reactivation of a "fetal" gene program. nih.govnih.gov This involves the upregulation of genes that are typically expressed during fetal development but are downregulated in the adult heart. Key markers of this reprogramming include increased expression of atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC). nih.govresearchgate.netresearchgate.net Conversely, the expression of genes characteristic of the adult heart, such as α-myosin heavy chain, may be downregulated.

Isoproterenol administration in both in vivo and in vitro models consistently leads to a significant increase in the mRNA levels of these hypertrophic markers. nih.govresearchgate.net This reprogramming of gene expression is a central component of the hypertrophic response and contributes to the structural and functional changes observed in the hypertrophied heart. ahajournals.org

The table below highlights the key changes in gene and protein expression observed in isoproterenol-induced cardiac hypertrophy:

| Molecular Change | Specific Markers | Effect of Isoproterenol | Reference |

|---|---|---|---|

| Reactivation of Fetal Gene Program | ANP, BNP, β-MHC | Upregulation | nih.govresearchgate.netresearchgate.net |

| Protein Synthesis | Incorporation of labeled amino acids | Increased rate | nih.gov |

| Fibrotic Gene Expression | Collagen, Postn | Upregulation | plos.orgnih.gov |

Chronic administration of isoproterenol leads to significant myocardial remodeling, a process characterized by changes in the size, shape, and composition of the heart. nih.govconsensus.app A key component of this remodeling is the development of myocardial fibrosis, which involves the excessive deposition of extracellular matrix (ECM) proteins, primarily collagen, in the cardiac interstitium. nih.govconsensus.appsciepublish.com This fibrosis disrupts the normal architecture of the heart, leading to increased stiffness and impaired cardiac function. sciepublish.com

Isoproterenol induces fibrosis by stimulating cardiac fibroblasts to proliferate and differentiate into myofibroblasts, which are the primary cells responsible for collagen synthesis. nih.govahajournals.org The accumulation of collagen, particularly collagen types I and III, is a hallmark of isoproterenol-induced cardiac fibrosis. spandidos-publications.comnih.gov Histopathological examination of heart tissue from isoproterenol-treated animals reveals disorganized collagen fiber deposition and interstitial fibrosis. spandidos-publications.comnih.govahajournals.org

The development of fibrosis appears to be closely linked to myocyte necrosis, with collagen accumulation occurring in the same regions of the heart that experience cell death. ahajournals.orgahajournals.org The timing of increased fibroblast proliferation, as measured by DNA synthesis, follows the loss of myocytes. ahajournals.org This suggests that fibrosis is, at least in part, a reparative response to isoproterenol-induced myocyte injury. ahajournals.orgahajournals.org

Several signaling pathways are implicated in the fibrotic process. For instance, the activation of the MEK1/2-ERK1/2 signaling pathway has been shown to promote isoproterenol-induced cardiac fibrosis and collagen deposition. nih.gov Additionally, the renin-angiotensin system may play a role, as isoproterenol administration can increase plasma levels of angiotensin II, although its direct role in cardiac trophic responses is still debated. physiology.org

The cardiotoxicity of isoproterenol is strongly associated with the induction of oxidative stress and inflammation. nih.govnih.govresearchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the heart's antioxidant defense systems to neutralize them. nih.govresearchgate.netoup.com Isoproterenol administration leads to an overproduction of ROS, which can cause damage to cellular components, including lipids, proteins, and DNA. nih.govnih.gov This is evidenced by increased levels of lipid peroxidation products, such as malondialdehyde (MDA), and a decrease in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) in the myocardium of isoproterenol-treated animals. nih.gov

Oxidative stress is considered an initiating mechanism of myocardial injury and subsequent fibrosis. nih.govconsensus.app The generated free radicals trigger perturbations in cellular signaling cascades that contribute to the pathological remodeling of the heart. nih.govoup.com

In addition to oxidative stress, isoproterenol induces a significant inflammatory response in the heart. nih.govfrontiersin.orgmdpi.com This is characterized by the infiltration of inflammatory cells into the myocardial tissue and the upregulation of pro-inflammatory cytokines and mediators. nih.govnih.gov Studies have shown that isoproterenol treatment increases the expression of inflammatory markers such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nuclear factor-kappa B (NF-κB). walshmedicalmedia.comfrontiersin.orgmdpi.com NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. frontiersin.org The activation of these inflammatory pathways contributes to cardiomyocyte apoptosis and the progression of cardiac dysfunction. nih.govfrontiersin.org

The following table summarizes the key markers of oxidative stress and inflammation that are altered in isoproterenol-induced cardiac injury:

| Category | Marker | Effect of Isoproterenol | Reference |

|---|---|---|---|

| Oxidative Stress | Reactive Oxygen Species (ROS) | Increased production | nih.govresearchgate.net |

| Malondialdehyde (MDA) | Increased levels | nih.gov | |

| Superoxide Dismutase (SOD), Glutathione (GSH) | Decreased activity/levels | nih.gov | |

| Inflammation | Tumor Necrosis Factor-alpha (TNF-α) | Upregulation | walshmedicalmedia.comfrontiersin.org |

| Interleukin-6 (IL-6) | Upregulation | walshmedicalmedia.comfrontiersin.org | |

| Nuclear Factor-kappa B (NF-κB) | Activation/Upregulation | walshmedicalmedia.comfrontiersin.org |

Models of Cardiac Arrhythmias and Conduction Abnormalities

Isoproterenol is frequently used to establish reliable and repeatable animal models of cardiac arrhythmia. amegroups.org As a non-selective β-adrenergic receptor agonist, it can induce increases in heart rate, myocardial contractility, and cardiac conduction, which can lead to various forms of arrhythmia. amegroups.org Studies have shown that specific administration protocols of isoproterenol can reliably induce arrhythmias, including ventricular premature beats and atrioventricular block (AVB), in rat models. amegroups.org Paradoxically, while often used to treat bradycardia and AV block, isoproterenol can also precipitate AV block under certain conditions, particularly in the presence of underlying His-Purkinje system disease. This dual effect makes it a valuable tool for studying the electrophysiological mechanisms of conduction abnormalities.

Models of Heart Failure and Associated Molecular Changes

Chronic administration of isoproterenol is a well-established method for inducing heart failure in animal models. These models are designed to mimic advanced heart failure in humans, characterized by pathological remodeling of cardiac structures. nih.gov The sustained β-adrenergic stimulation leads to cardiac hypertrophy, fibrosis, and eventually, heart failure. frontiersin.org

Molecular investigations using these models have revealed significant alterations in gene expression. Isoproterenol treatment causes the upregulation of genes associated with extracellular matrix organization and cell growth, while downregulating genes related to fatty acid oxidation and cardiac muscle contraction. frontiersin.org This shift in the transcriptome is a key feature of the remodeling process. frontiersin.org Furthermore, isoproterenol activates multiple signaling pathways implicated in hypertrophy, including the NF-κB and Wnt/β-catenin pathways. Proteomic studies have also identified changes in the expression of numerous myocardial proteins, providing insights into the complex molecular mechanisms of isoproterenol-induced cardiac hypertrophy and failure.

Models of Immunological Responses and Cellular Senescence

Beyond its cardiovascular effects, isoproterenol is utilized to study the interplay between chronic stress, the immune system, and cellular aging.

Induction of Senescence-Like Phenotype in Immune Cells

Chronic exposure to catecholamines can drive immune cells into a state of premature senescence, a phenomenon known as immunosenescence. researchgate.net Repeated ex vivo treatment of primary human peripheral blood mononuclear cells with isoproterenol has been shown to induce a senescence-like phenotype. researchgate.net This is characterized by several well-established biomarkers of senescence, including:

Failure to proliferate. researchgate.net

Increased senescence-associated β-galactosidase (SA-β-gal) activity. researchgate.net

Strong upregulation of the proteoglycan versican. researchgate.net

Increased cellular adhesion. researchgate.net

These findings provide a model for understanding how chronic stress can contribute to immune dysfunction and age-related diseases. researchgate.net

DNA Damage and DNA Damage Response (DDR) Activation

Prolonged stimulation of β-adrenergic receptors with isoproterenol can trigger DNA damage both in vivo and in vitro. frontiersin.org Chronic exposure leads to the accumulation of DNA double-strand breaks. researchgate.net This damage subsequently activates the DNA damage response (DDR) pathways, which can contribute to the establishment and maintenance of cellular senescence. frontiersin.org Studies have shown that isoproterenol infusion can lead to DNA damage in various tissues and that this damage is triggered by p53-independent mechanisms. nih.gov The link between β2-adrenoreceptor activation, DNA damage, and compromised genome maintenance is a key area of investigation using this model. nih.gov

| Area of Investigation | Key Finding | Observed Biomarkers/Effects |

|---|---|---|

| Immune Cell Senescence | Induction of a senescence-like phenotype in immune cells. | Increased SA-β-gal activity, telomere shortening, upregulation of versican. researchgate.net |

| DNA Damage | Accumulation of DNA damage following chronic exposure. | DNA double-strand breaks, phosphorylation of histone H2AX (γ-H2AX). nih.govresearchgate.net |

| DNA Damage Response | Activation of DDR pathways. | Involvement of p53-independent mechanisms. nih.gov |

Effects on Circulating Lymphocyte Number and Subset Distribution

Beta-adrenergic receptor agonists, such as isoproterenol, have been demonstrated to influence the migration and distribution of leukocytes. nih.gov Studies in healthy human subjects have shown that isoproterenol infusion leads to lymphocytosis, an increase in the number of lymphocytes in the blood. nih.gov However, this effect is not uniform across all lymphocyte subpopulations and is significantly influenced by the expression of cell adhesion molecules, particularly L-selectin (CD62L). nih.gov

The trafficking of T-cells in response to beta-adrenergic stimulation is dependent on L-selectin expression. nih.gov In response to isoproterenol, CD8+ T-cells that lack L-selectin (CD8+CD62L-) showed a significant increase of approximately 100% in their circulating numbers. nih.gov Conversely, CD8+ T-cells expressing L-selectin (CD8+CD62L+) did not show a significant change. nih.gov A different pattern was observed for CD4+ T-helper cells. The majority of these cells (around 86%) express L-selectin, and this subpopulation (CD4+CD62L+) decreased in number following isoproterenol administration. nih.gov In contrast, the smaller population of CD4+ T-cells lacking L-selectin (CD4+CD62L-) showed a modest increase. nih.gov Prolonged sympathetic activity, mimicked by beta-adrenergic agonists, has been shown to reduce the number of circulating lymphocytes, particularly T suppressor/cytotoxic and natural killer cells, through a beta-adrenergic mechanism. nih.gov

Table 1: Effect of Isoproterenol on T-Lymphocyte Subsets Based on L-Selectin Expression

| Lymphocyte Subset | L-Selectin Expression | Response to Isoproterenol Infusion |

|---|---|---|

| CD8+ T-Cells | Positive (CD62L+) | No appreciable response |

| Negative (CD62L-) | Robust increase (~100% over baseline) | |

| CD4+ T-Cells | Positive (CD62L+) | Decrease in number and distribution |

| Negative (CD62L-) | Modest increase |

Modulation of Apoptosis Pathways

Isoproterenol can modulate apoptosis, or programmed cell death, in lymphocytes, particularly thymocytes. This process is often mediated by the cyclic AMP (cAMP) pathway. nih.govresearchgate.net In mouse thymocytes, isoproterenol alone was found to transiently increase cAMP levels but did not independently induce significant internucleosomal DNA fragmentation, a hallmark of apoptosis, within a 24-hour period. nih.gov

However, isoproterenol demonstrates a synergistic effect when combined with other signaling molecules. Its interaction with forskolin, an activator of adenylyl cyclase, leads to a significant accumulation of cAMP and subsequent DNA fragmentation. nih.gov Furthermore, the apoptotic effect of isoproterenol is enhanced by the activation of protein kinase C. nih.gov The addition of 12-O-tetradecanoylphorbol-13-acetate (TPA), a protein kinase C activator, along with isoproterenol, enhances DNA fragmentation. nih.gov This suggests that the increase in cAMP mediated by the isoproterenol receptor is involved in inducing thymocyte apoptosis in conjunction with a second signal, such as the activation of protein kinase C. nih.gov Studies on S49 lymphoma cells, a model for T-lymphocytes, also show that isoproterenol and cAMP treatments induce apoptosis, characterized by DNA fragmentation and activation of caspase-3. researchgate.net

Studies in Other Organ Systems

Effects on Salivary Gland Function

Isoproterenol administration has profound effects on salivary glands, inducing both cellular and functional alterations. It is known to cause hyperplasia (an increase in the number of cells) and hypertrophy (an increase in the size of cells) in rodent salivary glands. nih.govplos.org This proliferative response is notable because it is self-limiting and does not lead to neoplastic transformation. nih.gov The structural changes induced by isoproterenol primarily involve the acinar cells, which are responsible for producing and secreting saliva components. nih.gov

Functionally, isoproterenol alters both the volume and composition of saliva. While some studies report that it can reduce saliva release, it markedly increases the concentration of specific proteins. plos.orgmdpi.com In rat submandibular glands, isoproterenol enhances the synthesis of a specific salivary protein that is normally produced by proacinar cells during a specific period of glandular development. nih.gov In human submandibular gland (HSG) cells, isoproterenol was found to decrease the expression of α-amylase while increasing the level of sulfated glycosaminoglycans. openaccessjournals.com These effects are mediated through β-adrenergic receptors and the Gαs signaling pathway. openaccessjournals.com Gene expression analyses in rat parotid glands following isoproterenol treatment revealed time-dependent changes in genes associated with cell proliferation and survival, including the upregulation of c-fos, jun b, and Cyr61, and the downregulation of Per2 and Mmp14. nih.gov

Influence on Cancer Cell Metabolism and Migration

Isoproterenol has been shown to influence key processes in cancer progression, such as metabolism and cell migration, although its effects can be context-dependent and vary between cancer types. nih.govresearchgate.net In 5-Fluorouracil-treated SW480 colon cancer cells, isoproterenol treatment increased cell viability. nih.gov It also altered cellular metabolism by causing a significant decrease in the extracellular acidification rate (ECAR), indicative of glycolysis, and an increase in the oxygen consumption rate (OCR), suggesting a shift towards oxidative metabolism. nih.gov Furthermore, isoproterenol, particularly in combination with beta-hydroxybutyrate, enhanced the growth and migration capacity of these cells. nih.govnih.gov

The effect of isoproterenol on migration has been observed in other cancer cell lines. In H1299 lung cancer cells, isoproterenol increases cell migration through a mechanism involving the upregulation of histone deacetylase 6 (HDAC6) and the subsequent deacetylation of α-tubulin. researchgate.net However, the direct effect of isoproterenol on cancer cell migration is not universal. Studies on PC-3 and DU145 prostate cancer cells found that isoproterenol had no direct effect on their migration and invasion. researchgate.net Interestingly, osteoblasts treated with isoproterenol promoted the invasiveness of these prostate cancer cells, suggesting an indirect, microenvironment-mediated role for β-adrenergic signaling in cancer progression. researchgate.net

Table 2: Summary of Isoproterenol's Effects on Different Cancer Cell Lines

| Cancer Cell Line | Cancer Type | Observed Effects of Isoproterenol |

|---|---|---|

| SW480 | Colon | Increased cell viability, decreased glycolysis (ECAR), increased oxidative metabolism (OCR), and promoted migration. nih.gov |

| H1299 | Lung | Increased cell migration via HDAC6-dependent deacetylation of α-tubulin. researchgate.net |

| PC-3 and DU145 | Prostate | No direct effect on migration or invasion. However, it promoted invasion indirectly via effects on osteoblasts. researchgate.net |

Metabolic Pathway Modulation and Enzymatic Interactions

Impact on Carbohydrate Metabolism

Isoproterenol (B85558) fundamentally alters carbohydrate metabolism to support its effects on cellular function. nih.gov The compound's influence is multifaceted, affecting glucose uptake, its breakdown for energy, and its diversion into alternative pathways. Studies show that isoproterenol can lead to an increase in blood glucose levels, suggesting it stimulates hepatic glucose production. nih.govnih.gov In cardiomyocytes, however, it has been shown to suppress glucose uptake and lactate (B86563) release, indicating a complex, tissue-specific regulation of carbohydrate utilization. nih.gov

Conversely, in cardiac cells, isoproterenol has been observed to suppress glucose uptake, which can reduce the glycolytic flux. nih.gov This effect is reportedly dependent on p53 signaling. nih.gov Furthermore, isoproterenol enhances the activity of phosphorylase, an enzyme involved in glycogenolysis (the breakdown of glycogen (B147801) to glucose), in both oxidative and glycolytic muscle fibers. nih.gov This action liberates glucose units for entry into the glycolytic pathway. nih.gov In some contexts, such as following chronic infusion in rats, insulin-stimulated glycolysis was found to be decreased. researchgate.net

| Parameter | Cell/Tissue Type | Observed Effect | Reference |

|---|---|---|---|

| Glycolytic Rate (ECAR) | 3T3-L1 Adipocytes | Increased | nih.gov |

| Glucose Uptake | H9C2 Cardiomyocytes | Decreased | nih.gov |

| Phosphorylase Activity | Mouse Soleus & EDL Muscle | Increased | nih.gov |

| Insulin-Stimulated Glycolysis | Rat Hearts (chronic infusion) | Decreased | researchgate.net |

Isoproterenol significantly influences mitochondrial respiration and oxidative phosphorylation, the primary mechanism for ATP production. In adipocytes, treatment with isoproterenol leads to an increased oxygen consumption rate (OCR), indicating a stimulation of oxidative phosphorylation. nih.gov However, this can also be associated with a disturbance in the coupling efficiency of the electron transport chain. nih.gov

Studies on isolated heart mitochondria have yielded varying results, with some suggesting that isoproterenol administration does not negatively impact mitochondrial respiratory function in vivo and may even improve the energetic functional state at certain time points. nih.govmdpi.com Research using H9c2 heart myoblast cells showed that isoproterenol can enhance the formation of mitochondrial supercomplexes, which are assemblies of respiratory chain complexes. researchgate.net Conversely, other studies have reported that isoproterenol-induced oxidative stress can lead to impaired mitochondrial energetics, indicated by a significant decrease in the activity of enzymes like superoxide (B77818) dismutase (SOD), which is crucial for controlling mitochondrial reactive oxygen species (ROS) generated during oxidative phosphorylation. nih.gov

| Parameter | Model System | Observed Effect | Reference |

|---|---|---|---|

| Oxygen Consumption Rate (OCR) | 3T3-L1 Adipocytes | Increased | nih.gov |

| Mitochondrial Respiratory Control (RC) | Rat Heart Homogenates | Statistically significant activation at 3h and 6h | nih.govmdpi.com |

| Mitochondrial ATP Synthetic Activity (MASA) | Rat Heart Homogenates | Statistically significant activation at 3h and 6h | nih.govmdpi.com |

| Superoxide Dismutase (SOD) Activity | Rat Myocardium | Significantly decreased | nih.gov |

| Respiratory Chain Complex Activities | H9c2 Cells | Enhanced formation of supercomplexes | researchgate.net |

Isoproterenol has been shown to interact with the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route for producing NADPH and the precursors for nucleotide synthesis. The primary role of NADPH in most cells is to counteract oxidative stress. jeurmeds.commdpi.com

A key regulatory enzyme of the PPP is Glucose-6-Phosphate Dehydrogenase (G6PD). jeurmeds.com Research has demonstrated that isoproterenol stimulates the activity of cardiac G6PD. nih.gov This activation suggests an increased flux through the oxidative branch of the PPP. nih.gov By stimulating G6PD, isoproterenol enhances the production of NADPH, which is vital for regenerating the antioxidant glutathione (B108866), thereby helping cells to cope with the oxidative stress that can be induced by catecholamines. nih.govmdpi.com This mechanism represents a critical cellular defense response integrated with the metabolic shifts induced by isoproterenol.

Effects on Lipid and Fatty Acid Metabolism

Isoproterenol is a potent modulator of lipid and fatty acid metabolism, primarily through its stimulation of lipolysis. In fibroblast-like cells from newborn rat hearts, beta-agonist stimulation with isoproterenol produced a moderate hydrolysis of cell triglycerides. nih.gov This breakdown of triglycerides releases fatty acids that can be utilized for energy production. nih.gov However, this process can also contribute to oxidative stress through lipid peroxidation, a process involving the degradation of polyunsaturated fatty acids. nih.gov

While isoproterenol promotes the release of fatty acids, its effect on their subsequent oxidation for energy is complex and can be inhibitory. In a model of Takotsubo syndrome using HL-1 cardiomyocytes, prolonged exposure to isoproterenol significantly reduced fatty acid β-oxidation by as much as 86.4%. frontiersin.org This reduction in fatty acid utilization can lead to intracellular lipid accumulation. frontiersin.org

Furthermore, studies in rat hearts following isoproterenol infusion have shown a decrease in the protein levels of fatty acid transporters. researchgate.net This suggests a potential impairment in the transport of fatty acids into the mitochondria for oxidation. The same study also noted reduced activities of medium-chain acyl-coenzyme A dehydrogenase, a key enzyme in the β-oxidation spiral. researchgate.net

| Parameter | Model System | Observed Effect | Reference |

|---|---|---|---|

| Triglyceride Content | Dog Myocardium | Considerably reduced | nih.gov |

| Lipid Peroxidation (TBARS) | Rat Myocardium | Significant rise | nih.gov |

| β-Oxidation | HL-1 Cardiomyocytes (prolonged exposure) | Reduced by 86.4% | frontiersin.org |

| Fatty Acid Transporter Proteins | Rat Hearts | Levels were 11-52% lower | researchgate.net |

| Medium Chain Acyl-CoA Dehydrogenase | Rat Hearts | Activity reduced by 29% | researchgate.net |

Krebs Cycle Intermediates Alterations

The Krebs cycle (or citric acid cycle) is the central hub of cellular respiration, oxidizing acetyl-CoA derived from carbohydrates, fats, and proteins to produce energy. Isoproterenol administration has been shown to impact this critical pathway.

Regulation of Ion Transporters and Energy Metabolism

DL-Isoproterenol Hemisulfate alters the function of key ion transporters and disrupts cellular energy balance, particularly within cardiomyocytes. These actions are central to its effects on cardiac performance and its use in experimental models of heart disease.

Na+-K+-ATPase Regulation and Cardiac Dysfunction

The β-agonist isoproterenol has been shown to reduce the Na+/K+ pump current in ventricular myocytes. researchgate.net Under conditions of isoproterenol treatment, the inhibition of NKA leads to an elevation of cytosolic sodium. nih.gov This change in sodium concentration is a critical step that subsequently impacts calcium homeostasis and energy metabolism, contributing to the pathogenesis of isoproterenol-induced cardiac dysfunction. portlandpress.comnih.gov

Mitochondrial Calcium and Energy Metabolism

The compound's influence extends to mitochondrial function, a cornerstone of cellular energy metabolism. Isoproterenol is known to induce the production of mitochondrial reactive oxygen species (ROS) in cardiomyocytes. nih.govsdu.dk The disruption of Na+-K+-ATPase activity by isoproterenol treatment indirectly affects mitochondrial calcium levels. The initial rise in cytosolic sodium leads to a reduction in mitochondrial calcium concentration. nih.gov This depletion of mitochondrial calcium is a key factor in the subsequent downregulation of cardiac cell energy metabolism. nih.gov

This disruption manifests as a decrease in the Krebs cycle, fatty acid oxidation, and mitochondrial oxidative phosphorylation (OXPHOS) in hearts challenged with isoproterenol, particularly in the context of NKA haploinsufficiency. nih.gov The excessive stimulation by isoproterenol can lead to a high calcium burden and excessive depletion of ATP, further contributing to myocardial injury. researchgate.net

Enzymatic Activity Perturbations

This compound perturbs the activity of several key enzymes within the heart, including those of the renin-angiotensin system and central metabolic pathways.

Chymase and Angiotensin-Converting Enzyme (ACE) Activity

Isoproterenol has a demonstrated effect on the activity of Angiotensin-Converting Enzyme (ACE) in the heart. nih.gov In experimental models, treatment with isoproterenol leads to a significant increase in ACE activity in both the right and left ventricles. nih.gov This increase in enzymatic activity is also correlated with a 1.9-fold increase in ACE mRNA expression in the left ventricle, suggesting that the upregulation occurs at the transcriptional level. nih.gov This effect is not uniform across all tissues, as ACE activity in the aorta was found to decrease, while plasma ACE activity remained unchanged. nih.gov The data suggest that stimulation of β-adrenoceptors can upregulate ACE expression specifically in the heart. nih.gov

The scientific literature reviewed did not provide a direct link between isoproterenol administration and a specific change in chymase activity.

| Cardiac Chamber | Control (nmol His-Leu g⁻¹ min⁻¹) | Isoproterenol-Treated (nmol His-Leu g⁻¹ min⁻¹) | Change |

|---|---|---|---|

| Right Ventricle | 6.9 ± 0.9 | 8.2 ± 0.6 | Significant Increase (P < 0.05) |

| Left Ventricle | 6.4 ± 1.1 | 8.9 ± 0.8 | Significant Increase (P < 0.05) |

| Atria | Remained Constant |

Data sourced from a study on male Wistar rats treated with (+/-)-isoproterenol (0.3 mg kg⁻¹ day⁻¹). nih.gov

ACE2 Activity in Cardiac Cells

The effect of this compound on the activity of Angiotensin-Converting Enzyme 2 (ACE2) in cardiac cells is not detailed in the reviewed scientific literature.

Gut Microbiota and Co-Metabolism Pathways

Research has demonstrated that isoproterenol administration can lead to significant shifts in the gut microbial community. In a rat model of isoproterenol-induced heart failure, high-throughput sequencing of the gut microbiome revealed a marked decrease in microbial diversity and richness. nih.gov Specifically, there was an observed overgrowth of genera such as Prevotella and a reduction in bacteria associated with a healthy status, including Roseburia, Lactobacillus, and Butyrivibrio. nih.gov These alterations in the gut microbial landscape are not just compositional but also functional, leading to an underrepresentation of health-associated microbial functions. nih.gov

| Bacterial Genus | Observed Change | Associated Health Status |

|---|---|---|

| Prevotella | Overgrowth | Associated with inflammatory responses |

| Roseburia | Reduced growth | Considered beneficial/healthy |

| Lactobacillus | Reduced growth | Considered beneficial/healthy |

| Butyrivibrio | Reduced growth | Considered beneficial/healthy |

Trimethylamine-N-oxide (TMAO) Regulation

Trimethylamine-N-oxide (TMAO) is a gut microbiota-derived metabolite that has garnered significant attention for its association with cardiovascular disease. nih.govnih.gov The production of TMAO is a classic example of host-microbiota co-metabolism, where dietary precursors such as choline (B1196258) and L-carnitine are metabolized by gut bacteria to trimethylamine (B31210) (TMA), which is then absorbed and oxidized in the liver by flavin-containing monooxygenase 3 (FMO3) to form TMAO. nih.govfrontiersin.org

Recent studies have begun to elucidate the impact of isoproterenol on this pathway. In a murine model of chronic kidney disease where renal tubulointerstitial fibrosis was induced by isoproterenol infusion, the role of gut microbial TMAO production was investigated. nih.gov This research demonstrated that dietary supplementation with either choline or TMAO significantly exacerbated renal functional impairment and fibrosis in the isoproterenol-treated mice. nih.gov Crucially, the use of a targeted inhibitor of gut microbial choline TMA-lyase, iodomethylcholine (IMC), blocked the choline diet-induced elevation in TMAO levels. nih.gov This intervention led to a significant improvement in renal function and an attenuation of tubulointerstitial fibrosis. nih.gov These findings strongly suggest that isoproterenol-induced pathology can be influenced by the gut microbiota's capacity to produce TMAO, and that targeting this microbial metabolic pathway could be a therapeutic strategy.

| Treatment Group | Key Findings |

|---|---|

| Isoproterenol + Choline Diet | Augmented renal functional impairment and fibrosis |

| Isoproterenol + TMAO Diet | Augmented renal functional impairment and fibrosis |

| Isoproterenol + Choline Diet + IMC (TMA-lyase inhibitor) | Blocked TMAO elevation, improved renal function, attenuated fibrosis |

Purine (B94841) and Pyrimidine (B1678525) Metabolism Interactions

While direct studies on the interaction of this compound with gut microbial purine and pyrimidine co-metabolism are limited, existing research provides a basis for plausible interactions. Isoproterenol has been shown to affect adenine (B156593) nucleotide metabolism in cardiac tissue, leading to a reduction in ATP levels and an accumulation of degradation products like inosine (B1671953) and hypoxanthine. nih.gov This indicates that isoproterenol can induce a state of metabolic stress that alters host purine pools.

Given that the gut microbiota contributes to the host's global purine homeostasis, it is conceivable that isoproterenol-induced alterations in host purine and pyrimidine levels could impact the gut microbial communities that rely on these metabolites. nih.gov Conversely, shifts in the gut microbiota composition, as has been observed with isoproterenol administration, could influence the availability of microbially-derived purine and pyrimidine metabolites to the host. nih.govnih.gov For instance, certain gut bacteria possess the enzymatic machinery for the anaerobic degradation of purines, which can modulate the systemic levels of compounds like uric acid. nih.govbiorxiv.org Therefore, the dysbiosis induced by isoproterenol could potentially disrupt this symbiotic metabolic regulation, although further research is needed to fully delineate these intricate interactions.

Analytical Methodologies for Research Applications

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and purification of components in a mixture. For DL-Isoproterenol Hemisulfate, High-Performance Liquid Chromatography (HPLC) and hyphenated mass spectrometry techniques are particularly vital.